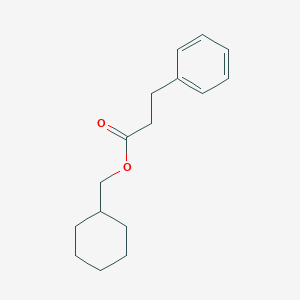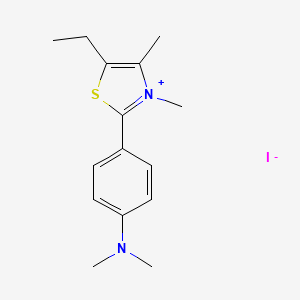
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide is an organic compound with a complex structure that includes a thiazolium ring, an ethyl group, and a dimethylamino phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide typically involves a multi-step process. One common method includes the reaction of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-thiazolium chloride with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolium compounds.
科学研究应用
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties.
Poly [2-(dimethylamino)ethyl methacrylate]: Used in drug delivery systems and antimicrobial applications.
Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide stands out due to its unique combination of a thiazolium ring and dimethylamino phenyl group, which imparts distinct chemical reactivity and potential for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
21241-68-9 |
|---|---|
分子式 |
C15H21IN2S |
分子量 |
388.3 g/mol |
IUPAC 名称 |
4-(5-ethyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C15H21N2S.HI/c1-6-14-11(2)17(5)15(18-14)12-7-9-13(10-8-12)16(3)4;/h7-10H,6H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
DANVIHPKWFBTPE-UHFFFAOYSA-M |
规范 SMILES |
CCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


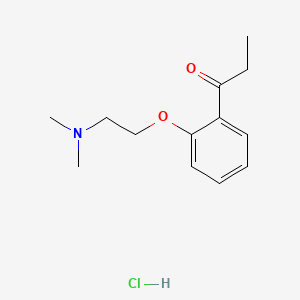
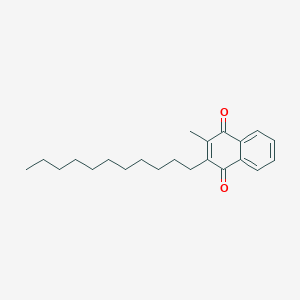
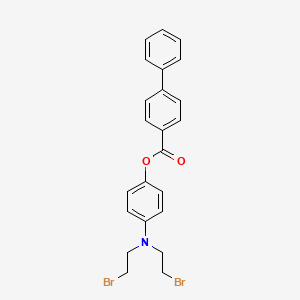



![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)


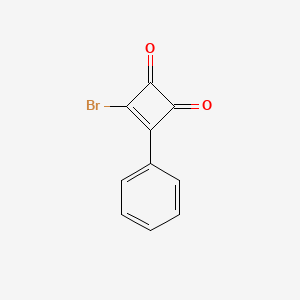
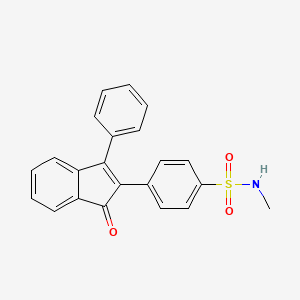
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

